4-Cyclohexyl-2-oxetanone: A Technical Guide to its Chemical Properties and Reactivity
4-Cyclohexyl-2-oxetanone: A Technical Guide to its Chemical Properties and Reactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-cyclohexyl-2-oxetanone is a heterocyclic organic compound belonging to the β-lactone class. Its structure consists of a four-membered oxetanone ring substituted with a cyclohexyl group at the 4-position. The strained four-membered ring imparts significant reactivity to this class of molecules, making them valuable intermediates in organic synthesis. This technical guide provides a comprehensive overview of the known chemical properties and reactivity of 4-cyclohexyl-2-oxetanone, with a focus on data relevant to researchers in the fields of chemistry and drug development. Due to the limited availability of specific experimental data for this particular derivative, information from closely related 4-alkyl-2-oxetanones is included to provide a representative understanding.
Chemical Properties
| Property | Value | Source/Comment |
| Molecular Formula | C₉H₁₄O₂ | Calculated |
| Molecular Weight | 154.21 g/mol | [1] |
| Melting Point | N/A | Data not available |
| Boiling Point | N/A | Data not available |
| Solubility | N/A | Expected to be soluble in common organic solvents. |
| Appearance | N/A | Likely a colorless liquid or low-melting solid at room temperature. |
| CAS Number | 159832-06-1 | [1] |
Synthesis
The primary route for the synthesis of 4-substituted-2-oxetanones is the [2+2] cycloaddition of a ketene with an aldehyde. In the case of 4-cyclohexyl-2-oxetanone, this involves the reaction of ketene with cyclohexanecarbaldehyde. Enantioselective synthesis can be achieved using chiral catalysts.
Representative Experimental Protocol: Enantioselective Synthesis of 4-Alkyl-2-oxetanones
The following is a general procedure based on the synthesis of optically active 4-substituted β-lactones. Specific optimization for the synthesis of 4-cyclohexyl-2-oxetanone would be required.
Materials:
-
Cyclohexanecarbaldehyde
-
Ketene (generated in situ or as a solution)
-
Chiral Lewis acid catalyst (e.g., chiral aluminum or boron complexes)
-
Anhydrous, aprotic solvent (e.g., dichloromethane, toluene)
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
A solution of the chiral Lewis acid catalyst in the anhydrous solvent is prepared in a flame-dried reaction vessel under an inert atmosphere.
-
The solution is cooled to a low temperature (typically between -78 °C and 0 °C).
-
Cyclohexanecarbaldehyde is added dropwise to the catalyst solution.
-
A solution of ketene is then slowly added to the reaction mixture while maintaining the low temperature.
-
The reaction is stirred for several hours until completion, monitored by a suitable technique (e.g., TLC or GC).
-
The reaction is quenched by the addition of a suitable reagent (e.g., saturated aqueous ammonium chloride).
-
The organic layer is separated, and the aqueous layer is extracted with an organic solvent.
-
The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield the desired 4-cyclohexyl-2-oxetanone.
Spectroscopic Characterization
Specific spectroscopic data for 4-cyclohexyl-2-oxetanone is not available in public spectral databases. However, the expected characteristic signals are outlined below based on the analysis of analogous compounds.
¹H NMR:
-
CH proton at C4: A multiplet in the region of δ 4.0-5.0 ppm, coupled to the protons on the cyclohexyl ring and the C3 protons of the oxetanone ring.
-
CH₂ protons at C3: Two diastereotopic protons appearing as multiplets in the region of δ 2.5-3.5 ppm.
-
Cyclohexyl protons: A series of complex multiplets in the upfield region of δ 1.0-2.0 ppm.
¹³C NMR:
-
Carbonyl carbon (C2): A signal in the downfield region, typically around δ 170-180 ppm.
-
CH carbon at C4: A signal around δ 70-80 ppm.
-
CH₂ carbon at C3: A signal around δ 40-50 ppm.
-
Cyclohexyl carbons: Signals in the upfield region of δ 25-40 ppm.
Infrared (IR) Spectroscopy:
-
A strong characteristic carbonyl (C=O) stretching band for a strained lactone is expected in the region of 1820-1850 cm⁻¹.
-
C-O stretching bands would appear in the fingerprint region.
-
C-H stretching bands for the cyclohexyl and oxetanone rings would be observed around 2850-3000 cm⁻¹.
Mass Spectrometry (MS):
-
The molecular ion peak (M⁺) would be observed at m/z = 154.
-
Fragmentation patterns would likely involve the loss of CO₂ (m/z = 110) and fragmentation of the cyclohexyl ring.
Reactivity
The reactivity of 4-cyclohexyl-2-oxetanone is dominated by the high ring strain of the β-lactone ring, making it susceptible to nucleophilic attack and ring-opening reactions.
Hydrolysis
β-Lactones undergo hydrolysis to form the corresponding β-hydroxy carboxylic acid. This reaction can be catalyzed by acid or base. The hydrolysis of 4-cyclohexyl-2-oxetanone would yield 3-cyclohexyl-3-hydroxypropanoic acid.
Nucleophilic Ring-Opening
A wide range of nucleophiles can open the β-lactone ring. The regioselectivity of the attack depends on the nature of the nucleophile and the reaction conditions.
-
Attack at the carbonyl carbon (Acyl-oxygen cleavage): This is the more common pathway for most nucleophiles, leading to the formation of a β-substituted propionic acid derivative.
-
Attack at the β-carbon (Alkyl-oxygen cleavage): This pathway is favored by certain hard nucleophiles and under specific catalytic conditions.
Ring-Opening Polymerization (ROP)
4-Alkyl-2-oxetanones can undergo ring-opening polymerization to produce polyesters. This polymerization can be initiated by various catalysts, including anionic, cationic, and coordination-insertion type initiators. The resulting polymer from 4-cyclohexyl-2-oxetanone would be poly(3-hydroxy-3-cyclohexylpropionate), a potentially biodegradable polyester with properties influenced by the bulky cyclohexyl side group.
Biological Activity and Signaling Pathways
There is currently no publicly available information on the specific biological activity or involvement in any signaling pathways of 4-cyclohexyl-2-oxetanone. However, the β-lactone structural motif is present in a number of natural products with potent biological activities, including antimicrobial and anticancer properties.[2][3] The high reactivity of the β-lactone ring allows these molecules to act as covalent inhibitors of enzymes. Further research would be necessary to explore the potential biological effects of 4-cyclohexyl-2-oxetanone.
Conclusion
4-cyclohexyl-2-oxetanone is a molecule of interest due to its reactive β-lactone core. While specific experimental data for this compound are scarce, its chemical properties and reactivity can be largely inferred from the well-established chemistry of 4-substituted-2-oxetanones. Its synthesis is achievable through [2+2] cycloaddition, and its reactivity is dominated by nucleophilic ring-opening reactions. The potential for this molecule as a monomer for novel polyesters or as a scaffold in medicinal chemistry warrants further investigation to fully characterize its properties and explore its applications. Researchers are encouraged to consult primary literature for detailed experimental procedures and to perform thorough characterization of this compound.
